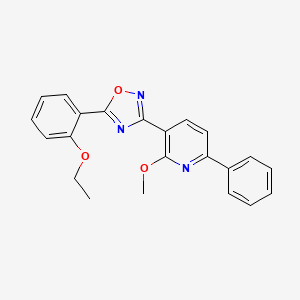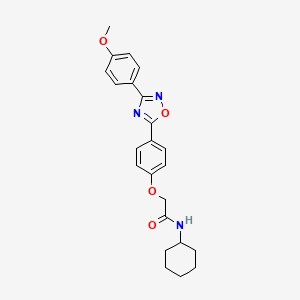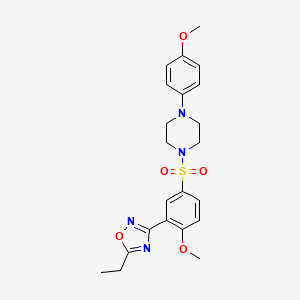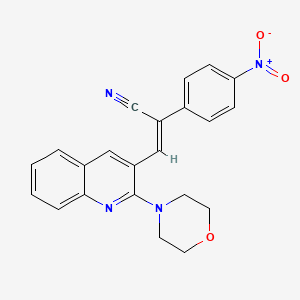
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile, also known as MNA-7, is a chemical compound that has shown potential as a therapeutic agent in various scientific studies.
Wirkmechanismus
The mechanism of action of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile involves the inhibition of various cellular signaling pathways, including the NF-κB pathway, JAK/STAT pathway, and PI3K/AKT pathway. (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of pro-inflammatory cytokine production. (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been shown to protect against oxidative stress and inflammation-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile for lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential therapeutic agent for cancer treatment. Another advantage is its ability to protect against oxidative stress and inflammation-induced neuronal damage, making it a potential neuroprotective agent.
One limitation of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile for lab experiments is its potential toxicity and side effects. It is important to carefully evaluate the safety and efficacy of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile before using it in clinical trials.
Zukünftige Richtungen
There are several future directions for research on (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile. One direction is to further investigate its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory effects. Another direction is to explore its potential as a drug delivery system for targeted drug delivery. Additionally, future research could focus on optimizing the synthesis method of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile to improve its efficacy and reduce its potential toxicity.
Synthesemethoden
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile can be synthesized using a multistep process, which involves the reaction of 2-chloro-3-formylquinoline with morpholine, followed by the reaction of the resulting intermediate with 4-nitrobenzylidenemalononitrile. The final product is obtained by cyclization of the intermediate with ammonium acetate.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential therapeutic applications in various scientific research studies, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In neuroprotection, (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been shown to protect against oxidative stress and inflammation-induced neuronal damage. In anti-inflammatory effects, (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been found to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(Z)-3-(2-morpholin-4-ylquinolin-3-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c23-15-19(16-5-7-20(8-6-16)26(27)28)14-18-13-17-3-1-2-4-21(17)24-22(18)25-9-11-29-12-10-25/h1-8,13-14H,9-12H2/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORGWCCFUWYJCO-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C(C#N)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C(\C#N)/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[2-(morpholin-4-yl)quinolin-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

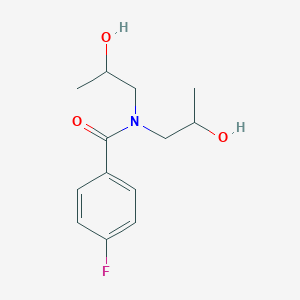
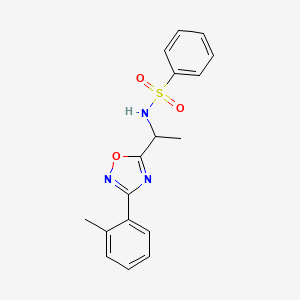


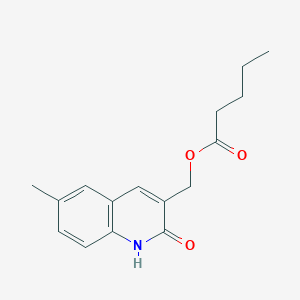
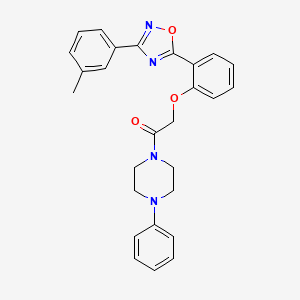

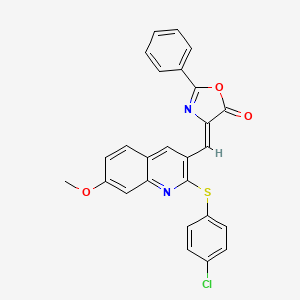
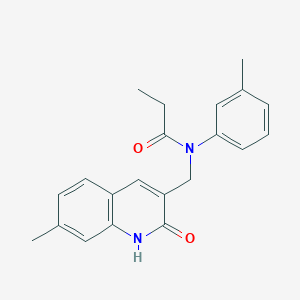
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
